Cytotoxicity Against UACC-62 Melanoma Cells: Quantitative Comparison with the Thiophene-3-Carbonyl Analog
The target compound has been reported to exhibit an IC₅₀ of 1.85 μM against the UACC-62 human melanoma cell line in vitro . By contrast, no publicly available cytotoxicity data exist for the closest structural analog, 1'-(thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448057-87-1), against any cancer cell line at the time of analysis . This establishes the BTD-carbonyl analog as the only member of this congeneric series with documented quantitative anticancer activity, providing a selection basis for melanoma-focused screening campaigns. IMPORTANT CAVEAT: The reporting source (BenchChem) cites an MDPI study but does not provide a retrievable citation; the IC₅₀ value could not be independently verified from the primary literature. This evidence is therefore classified as Supporting Evidence pending primary source confirmation.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against UACC-62 melanoma |
|---|---|
| Target Compound Data | IC₅₀ = 1.85 μM (UACC-62) |
| Comparator Or Baseline | 1'-(Thiophene-3-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one (CAS 1448057-87-1): no published cytotoxicity data available |
| Quantified Difference | Qualitative: target compound has documented activity; comparator has none reported |
| Conditions | UACC-62 human melanoma cell line; in vitro cytotoxicity assay (source: BenchChem citing unnamed MDPI study; primary source not verified) |
Why This Matters
For researchers procuring compounds for melanoma screening libraries, the target compound is the only analog in this series with any publicly documented quantitative anticancer activity, reducing the risk of selecting an untested compound for preliminary screening.
